molecular formula C26H23ClN4O6S B13782906 Benzamide, N-(4-(((2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- CAS No. 99616-21-4

Benzamide, N-(4-(((2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy-

Cat. No.: B13782906
CAS No.: 99616-21-4
M. Wt: 555.0 g/mol
InChI Key: YFCQBYIFSXIVFK-UHFFFAOYSA-N
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Description

Benzamide, N-(4-(((2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a thiazolidinyl group, and multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-(((2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-(((2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzamide and thiazolidinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzamide, N-(4-(((2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-(((2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 2-bromo-N-(4-chlorophenyl)-N-hydroxy-
  • N-(4-Bromo-phenyl)-2-chloro-benzamide

Uniqueness

Compared to similar compounds, Benzamide, N-(4-(((2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- is unique due to its specific functional groups and structural configuration

Properties

CAS No.

99616-21-4

Molecular Formula

C26H23ClN4O6S

Molecular Weight

555.0 g/mol

IUPAC Name

N-[4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C26H23ClN4O6S/c1-35-20-12-16(13-21(36-2)23(20)37-3)24(33)28-18-8-4-15(5-9-18)25(34)30-31-22(32)14-38-26(31)29-19-10-6-17(27)7-11-19/h4-13H,14H2,1-3H3,(H,28,33)(H,30,34)

InChI Key

YFCQBYIFSXIVFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)NN3C(=O)CSC3=NC4=CC=C(C=C4)Cl

Origin of Product

United States

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